molecular formula C17H14BrClFN7S B10948521 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10948521
M. Wt: 482.8 g/mol
InChI Key: MCMFQMRSZHIAKO-UHFFFAOYSA-N
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Description

N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their coupling with the benzylamine derivative. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
  • **N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE

Uniqueness

The uniqueness of N-[5-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14BrClFN7S

Molecular Weight

482.8 g/mol

IUPAC Name

5-(4-bromo-1,5-dimethylpyrazol-3-yl)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14BrClFN7S/c1-9-14(18)15(25-26(9)2)16-22-23-17(28-16)21-13-6-7-27(24-13)8-10-11(19)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,21,23,24)

InChI Key

MCMFQMRSZHIAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)Br

Origin of Product

United States

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